6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide
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Overview
Description
GS-5759 is a bifunctional ß2-Adrenoceptor Agonist and Phosphodiesterase 4 Inhibitor for Chronic Obstructive Pulmonary Disease with a Unique Mode of Action.
Scientific Research Applications
Novel Compound for Chronic Obstructive Pulmonary Disease (COPD)
A study by (Joshi et al., 2017) identified a novel compound, GS-5759, which is a bifunctional ligand exhibiting both β2-adrenoceptor agonism and phosphodiesterase 4 (PDE4) inhibition. This compound showed potential for treating COPD due to its unique mode of action, affecting gene expression in human airway epithelial cells.
Synthesis Techniques and Derivatives
- The synthesis process for the quinoline derivative laquinimod, a drug in clinical trials for multiple sclerosis, was improved, increasing its yield significantly, as discussed by (Huang et al., 2016).
- Research by (Fathala & Pazdera, 2017) and (Fathalla & Pazdera, 2017) focused on the development of methyl quinoline derivatives through direct condensation processes.
Antimicrobial and Antifungal Applications
- A study by (Ahmed et al., 2006) synthesized and evaluated the antibacterial and antifungal properties of specific quinolone derivatives.
- Another research (Mathada & Mathada, 2009) focused on the synthesis and evaluation of quinoline derivatives for their antimicrobial activities.
Anticancer Potential
- The synthesis and evaluation of coumarin and quinolinone-3-aminoamide derivatives as anticancer agents were explored in a study by (Matiadis et al., 2013).
Lubricating Grease Antioxidants
- Research by (Hussein et al., 2016) synthesized quinolinone derivatives to investigate their efficiency as antioxidants in lubricating greases.
properties
CAS RN |
1346653-91-5 |
---|---|
Product Name |
6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide |
Molecular Formula |
C49H43F3N6O10S |
Molecular Weight |
964.9702 |
IUPAC Name |
(R)-6-[(3-{[4-(5-{[2-Hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl]amino}pent-1-yn-1-yl)phenyl]carbamoyl}phenyl)sulphonyl]-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxamide trifluoroacetic acid |
InChI |
InChI=1S/C47H42N6O8S.C2HF3O2/c1-28-22-35(25-38-43(28)50-26-39(46(48)57)44(38)51-32-10-7-11-33(24-32)61-2)62(59,60)34-12-6-9-30(23-34)47(58)52-31-15-13-29(14-16-31)8-4-3-5-21-49-27-41(55)36-17-19-40(54)45-37(36)18-20-42(56)53-45;3-2(4,5)1(6)7/h6-7,9-20,22-26,41,49,54-55H,3,5,21,27H2,1-2H3,(H2,48,57)(H,50,51)(H,52,58)(H,53,56);(H,6,7)/t41-;/m0./s1 |
InChI Key |
ZQDSKGRKNBPCNR-YZNDQDBRSA-N |
SMILES |
O=C(C1=C(NC2=CC=CC(OC)=C2)C3=CC(S(=O)(C4=CC=CC(C(NC5=CC=C(C#CCCCNC[C@H](O)C6=CC=C(O)C7=C6C=CC(N7)=O)C=C5)=O)=C4)=O)=CC(C)=C3N=C1)N.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GS-5759; GS 5759; GS5759 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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